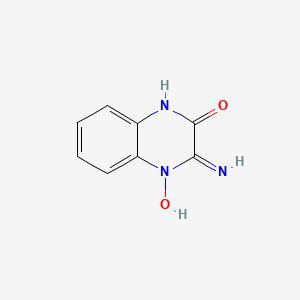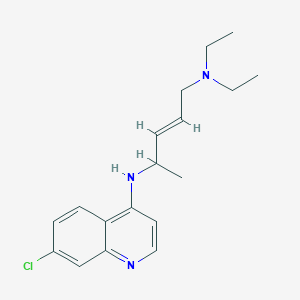
trans-7-Chloro-4-((4-(diethylamino)-1-methyl-2-butenyl)amino)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-n-[(e)-4-(diethylamino)-1-methyl-2-butenyl]-4-quinolinamine is a heterocyclic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a quinoline ring substituted with a chloro group and a diethylamino butenyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-n-[(e)-4-(diethylamino)-1-methyl-2-butenyl]-4-quinolinamine typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 4-chloroquinoline with diethylamine and a suitable alkylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-chloro-n-[(e)-4-(diethylamino)-1-methyl-2-butenyl]-4-quinolinamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-chloro-n-[(e)-4-(diethylamino)-1-methyl-2-butenyl]-4-quinolinamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of fluorescent probes and dyes for various applications.
Mechanism of Action
The mechanism of action of 7-chloro-n-[(e)-4-(diethylamino)-1-methyl-2-butenyl]-4-quinolinamine involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, leading to alterations in their function. This interaction can result in the inhibition of enzymatic activity or the disruption of cellular processes, which underlies its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinacrine: Another antimalarial compound with structural similarities.
Primaquine: A quinoline derivative used in the treatment of malaria.
Uniqueness
7-chloro-n-[(e)-4-(diethylamino)-1-methyl-2-butenyl]-4-quinolinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
21373-60-4 |
|---|---|
Molecular Formula |
C18H24ClN3 |
Molecular Weight |
317.9 g/mol |
IUPAC Name |
(E)-4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpent-2-ene-1,4-diamine |
InChI |
InChI=1S/C18H24ClN3/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18/h6-11,13-14H,4-5,12H2,1-3H3,(H,20,21)/b7-6+ |
InChI Key |
RGILJHRZERHZFJ-VOTSOKGWSA-N |
Isomeric SMILES |
CCN(CC)C/C=C/C(C)NC1=C2C=CC(=CC2=NC=C1)Cl |
Canonical SMILES |
CCN(CC)CC=CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


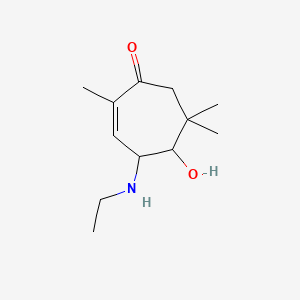
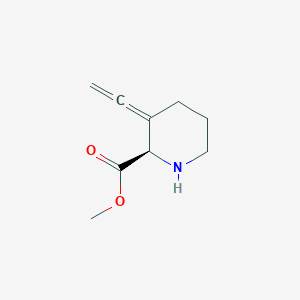
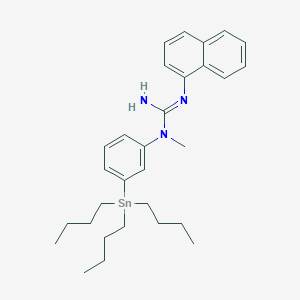
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3-oxo-2'-(phenylamino)-, ethyl ester](/img/structure/B13810712.png)
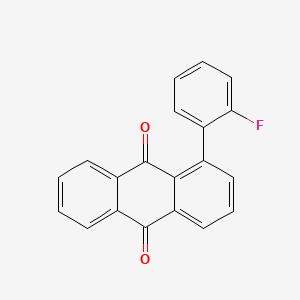

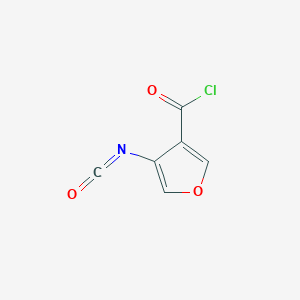
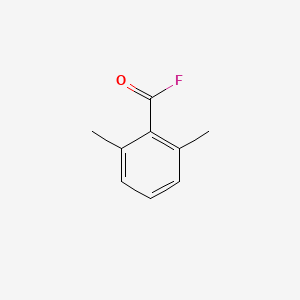
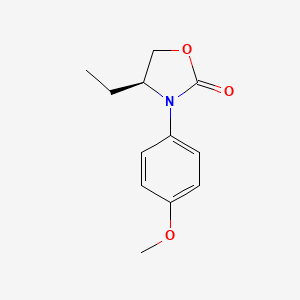
![1-Methyl-3-methoxy-7,9-dihydroxy-6H-dibenzo[b,d]pyran-6-one](/img/structure/B13810742.png)
![[(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate](/img/structure/B13810744.png)

